molecular formula C15H14ClNO2S B15159806 N-Tosyl-2-(o-chlorophenyl)aziridine

N-Tosyl-2-(o-chlorophenyl)aziridine

Cat. No.: B15159806
M. Wt: 307.8 g/mol
InChI Key: BYZHVCNLYFQSQM-UHFFFAOYSA-N
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Description

N-Tosyl-2-(o-chlorophenyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the tosyl group (p-toluenesulfonyl) and the o-chlorophenyl group further enhances the reactivity and specificity of this compound, making it a valuable building block in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tosyl-2-(o-chlorophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-(o-chlorophenyl)ethylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting N-tosylated amine is then cyclized to form the aziridine ring using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Tosyl-2-(o-chlorophenyl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Common reagents include alcohols, thiols, and amines. The reactions are typically catalyzed by Lewis acids or transition metal complexes.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products:

    β-Amino Compounds: Formed through nucleophilic ring opening.

    Sulfonyl Aziridines: Resulting from oxidation.

    Amines: Produced via reduction.

Scientific Research Applications

N-Tosyl-2-(o-chlorophenyl)aziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Tosyl-2-(o-chlorophenyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form more stable products. The presence of the tosyl group enhances the electrophilicity of the aziridine ring, facilitating ring-opening reactions. The o-chlorophenyl group can participate in additional interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

    N-Tosylaziridine: Lacks the o-chlorophenyl group, making it less reactive in certain transformations.

    2-(o-Chlorophenyl)aziridine: Without the tosyl group, it has different reactivity and stability.

    N-Tosyl-2-phenylaziridine: Similar structure but without the chlorine atom, leading to different chemical behavior.

Uniqueness: N-Tosyl-2-(o-chlorophenyl)aziridine is unique due to the combined presence of the tosyl and o-chlorophenyl groups, which confer distinct reactivity and selectivity. This makes it a valuable compound in synthetic chemistry for the development of new reactions and the synthesis of complex molecules.

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C15H14ClNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-15(17)13-4-2-3-5-14(13)16/h2-9,15H,10H2,1H3

InChI Key

BYZHVCNLYFQSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3Cl

Origin of Product

United States

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